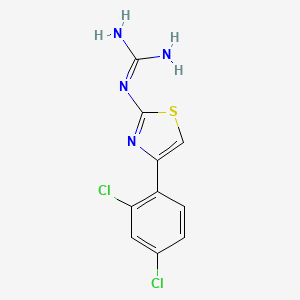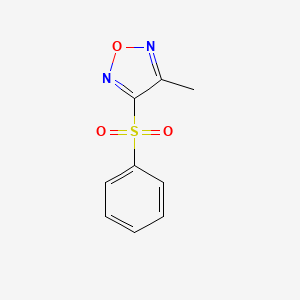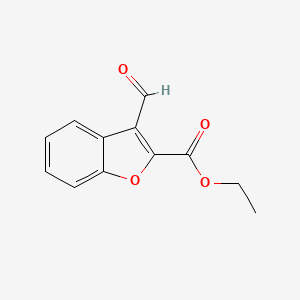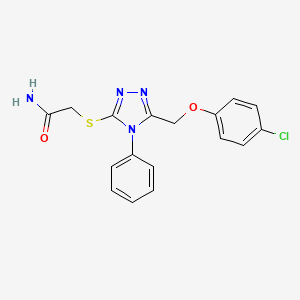
2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((4-chlorophénoxy)méthyl)-4-phényl-4H-1,2,4-triazol-3-yl)thio)acétamide est un composé organique complexe appartenant à la classe des dérivés triazoliques. Les triazoles sont connus pour leurs diverses activités biologiques, notamment antimicrobiennes, antifongiques et anticancéreuses.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-((5-((4-chlorophénoxy)méthyl)-4-phényl-4H-1,2,4-triazol-3-yl)thio)acétamide implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle triazole : Le cycle triazole est synthétisé en faisant réagir des dérivés d’hydrazine avec des aldéhydes ou des cétones appropriés dans des conditions acides ou basiques.
Introduction du groupe chlorophénoxy : Le groupe chlorophénoxy est introduit par des réactions de substitution nucléophile, où un dérivé de chlorophénol réagit avec un halogénure approprié.
Formation de l’éther thio : L’étape finale implique la formation de la liaison éther thio en faisant réagir l’intermédiaire triazole avec un dérivé de thiol dans des conditions douces.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Des techniques telles que la synthèse assistée par micro-ondes et la chimie en flux continu peuvent être utilisées pour augmenter la production tout en maintenant l’efficacité et en réduisant les temps de réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-((5-((4-chlorophénoxy)méthyl)-4-phényl-4H-1,2,4-triazol-3-yl)thio)acétamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium, ce qui conduit à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, ce qui entraîne la réduction de groupes fonctionnels tels que les cétones ou les aldéhydes.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe chlorophénoxy, où des nucléophiles comme les amines ou les thiols remplacent l’atome de chlore.
Réactifs et conditions courantes
Oxydation : Peroxyde d’hydrogène, permanganate de potassium, acide acétique.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium, éthanol.
Substitution : Amines, thiols, diméthylformamide (DMF).
Principaux produits formés
Oxydation : Sulfoxydes, sulfones.
Réduction : Alcools, amines.
Substitution : Dérivés aminés, dérivés thiols.
Applications de recherche scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Présente des activités antimicrobiennes et antifongiques, ce qui en fait un candidat pour le développement de nouveaux antibiotiques et agents antifongiques.
Médecine : Des propriétés anticancéreuses potentielles ont été explorées, des études montrant sa capacité à inhiber la croissance de certaines lignées de cellules cancéreuses.
Industrie : Utilisé dans le développement d’agrochimiques et de pesticides en raison de son activité biologique contre divers ravageurs et agents pathogènes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Potential anticancer properties have been explored, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Used in the development of agrochemicals and pesticides due to its biological activity against various pests and pathogens.
Mécanisme D'action
Le mécanisme d’action du 2-((5-((4-chlorophénoxy)méthyl)-4-phényl-4H-1,2,4-triazol-3-yl)thio)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé cible les enzymes et les protéines impliquées dans les processus cellulaires, tels que la synthèse et la réparation de l’ADN.
Voies impliquées : Il interfère avec les voies métaboliques des micro-organismes et des cellules cancéreuses, ce qui conduit à la mort cellulaire ou à l’inhibition de la croissance cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
5-[(4-chlorophénoxy)-méthyl]-1,3,4-oxadiazole-2-thiol : Structure similaire avec un cycle hétérocyclique différent.
Dérivés du 4-phényl-1,2,4-triazole : Composés avec des cycles triazoliques similaires mais des substituants différents.
Unicité
Le 2-((5-((4-chlorophénoxy)méthyl)-4-phényl-4H-1,2,4-triazol-3-yl)thio)acétamide se distingue par sa combinaison unique du cycle triazole et du groupe chlorophénoxy, qui confère des activités biologiques et une réactivité chimique distinctes. Cela en fait un composé précieux pour la recherche et le développement ultérieurs dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C17H15ClN4O2S |
|---|---|
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
2-[[5-[(4-chlorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H15ClN4O2S/c18-12-6-8-14(9-7-12)24-10-16-20-21-17(25-11-15(19)23)22(16)13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,19,23) |
Clé InChI |
RCLDLDWOZXQNOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)COC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B11769455.png)

![4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11769464.png)

![3-Azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B11769484.png)

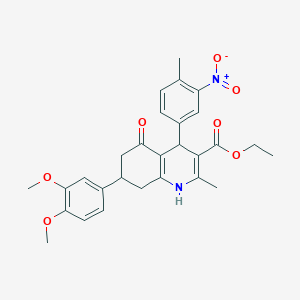
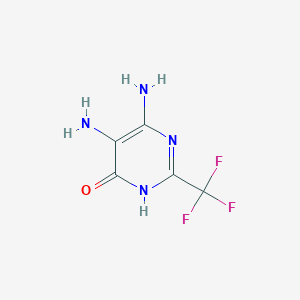

![6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11769522.png)
